Mlkl-IN-6

Description

Structure

3D Structure

Properties

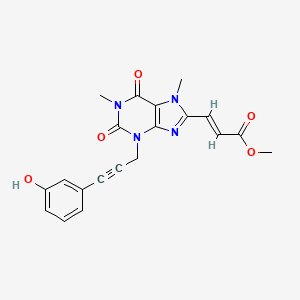

Molecular Formula |

C20H18N4O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl (E)-3-[3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-2,6-dioxopurin-8-yl]prop-2-enoate |

InChI |

InChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+ |

InChI Key |

PURCTTCEAJLVTC-MDZDMXLPSA-N |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)/C=C/C(=O)OC |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mlkl-IN-4 in Necroptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the compound Mlkl-IN-4 (also known as compound 56). No public domain information could be found for a compound named "Mlkl-IN-6". It is presumed that "this compound" was a typographical error and the intended subject was the well-characterized MLKL inhibitor, Mlkl-IN-4.

Introduction

Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1][2] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, the Mixed Lineage Kinase Domain-like protein (MLKL).[2][3] Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[3][4] Phosphorylated MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[1][4][5]

Mlkl-IN-4 is a potent and specific small molecule inhibitor of MLKL.[1][6] It belongs to a novel class of uracil derivatives developed through scaffold morphing from the xanthine-based MLKL inhibitor, TC13172.[1][7] This guide provides a comprehensive overview of the mechanism of action of Mlkl-IN-4, including its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action of Mlkl-IN-4

Mlkl-IN-4 exerts its inhibitory effect on necroptosis by directly targeting the executioner protein MLKL. Its mechanism of action is characterized by the following key features:

-

Acts Downstream of MLKL Phosphorylation: Mlkl-IN-4 inhibits necroptosis at a late stage in the signaling cascade. It does not interfere with the upstream phosphorylation of RIPK1 or MLKL itself, indicating that it does not inhibit the kinase activity of RIPK3.[6]

-

Inhibition of MLKL Translocation: The primary mechanism of action of Mlkl-IN-4 is the significant inhibition of the translocation of phosphorylated MLKL from the cytosol to the plasma membrane.[1][6][7] This prevents the localization of the executioner protein to its site of action.

-

Partial Inhibition of MLKL Oligomerization: Mlkl-IN-4 has been shown to partially inhibit the oligomerization of MLKL.[1][7] The formation of MLKL oligomers is a critical step for its membrane-disrupting function.

-

Improved Safety Profile: Compared to its predecessor TC13172, Mlkl-IN-4 exhibits a significantly lower reaction rate with glutathione, suggesting a reduced potential for off-target effects and cellular toxicity.[1][6]

Signaling Pathway Visualization

The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention by Mlkl-IN-4.

Quantitative Data

The potency and efficacy of Mlkl-IN-4 have been quantified in various cellular assays. The following table summarizes the key quantitative data available.

| Parameter | Cell Line | Assay Conditions | Value | Reference |

| EC50 | HT-29 | Necroptosis induced by TNF-α, Smac mimetic, and z-VAD-FMK | 82 nM | [6] |

Note on IC50/EC50: The half-maximal effective concentration (EC50) is the concentration of a drug that gives a half-maximal response.[8][9] The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[8][10][11] In the context of necroptosis inhibition, these terms are often used interchangeably.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Mlkl-IN-4.

Cell Viability Assay to Determine EC50

This protocol is used to quantify the ability of Mlkl-IN-4 to protect cells from necroptosis-inducing stimuli.

Principle: Cell viability is assessed using a luminescent assay that measures ATP levels, which correlate with the number of viable cells.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

Human TNF-α

-

Smac mimetic (e.g., birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

Mlkl-IN-4

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well and incubate overnight.

-

Prepare a serial dilution of Mlkl-IN-4 in culture medium.

-

Pre-treat the cells with various concentrations of Mlkl-IN-4 for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM). Include control wells with vehicle (DMSO) only and cells treated with the necroptosis-inducing cocktail without the inhibitor.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of MLKL Phosphorylation and Translocation

This protocol is used to assess the effect of Mlkl-IN-4 on the phosphorylation status and subcellular localization of MLKL.

Principle: Western blotting allows for the detection of specific proteins (total and phosphorylated MLKL) in cell lysates and subcellular fractions.

Materials:

-

HT-29 cells

-

Reagents for necroptosis induction (as above)

-

Mlkl-IN-4

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Subcellular fractionation kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH (cytosolic marker), anti-Na+/K+ ATPase (membrane marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat HT-29 cells with the necroptosis-inducing cocktail in the presence or absence of Mlkl-IN-4 (e.g., 1 µM) for a specified time (e.g., 4-6 hours).

-

For total cell lysates, wash cells with cold PBS and lyse with lysis buffer.

-

For subcellular fractionation, follow the manufacturer's protocol to separate cytosolic and membrane fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Data Analysis:

-

For phosphorylation analysis, compare the levels of phospho-MLKL relative to total MLKL in the presence and absence of Mlkl-IN-4.

-

For translocation analysis, assess the levels of MLKL in the cytosolic and membrane fractions. A decrease in membrane-associated MLKL in the presence of Mlkl-IN-4 indicates inhibition of translocation.

Experimental Workflow Visualization

The following diagram illustrates the workflow for assessing the effect of Mlkl-IN-4 on MLKL translocation.

Conclusion

Mlkl-IN-4 is a potent and specific inhibitor of the necroptosis executioner protein, MLKL. Its mechanism of action involves the inhibition of MLKL translocation to the plasma membrane and, to a lesser extent, the inhibition of MLKL oligomerization, without affecting upstream signaling events such as MLKL phosphorylation. With a favorable in vitro potency and an improved safety profile compared to earlier generation inhibitors, Mlkl-IN-4 represents a valuable research tool for dissecting the molecular intricacies of necroptosis and a promising lead compound for the development of therapeutics targeting necroptosis-driven diseases. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of Mlkl-IN-4 and other novel inhibitors of this critical cell death pathway.

References

- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Target of Mlkl-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] A key effector in this pathway is the Mixed Lineage Kinase Domain-like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell lysis.[2] Given its central role as the terminal executioner of necroptosis, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptotic cell death. This guide provides a comprehensive overview of the cellular target of a specific inhibitor, Mlkl-IN-6, also known as compound P28. While detailed peer-reviewed data on this compound is limited, this document synthesizes available information and provides a broader context of MLKL inhibition.

The Cellular Target: Mixed Lineage Kinase Domain-like (MLKL) Protein

This compound directly targets the Mixed Lineage Kinase Domain-like (MLKL) protein.[3][4] MLKL is a pseudokinase, meaning it has a domain that resembles a kinase but lacks catalytic activity.[5] It functions as a crucial downstream component of the necroptosis signaling cascade.

Structure and Domains of MLKL

The MLKL protein is comprised of two main functional domains:

-

N-terminal four-helix bundle (4HB) domain: This "killer" domain is responsible for the execution of necroptosis by disrupting the plasma membrane.[6]

-

C-terminal pseudokinase domain (PsKD): This domain acts as a regulatory hub, interacting with the upstream kinase RIPK3.[6]

These two domains are connected by a two-helix "brace" region that plays a role in the conformational changes required for MLKL activation.[6]

Role in the Necroptosis Signaling Pathway

Under normal conditions, MLKL exists in an inactive, monomeric state. The necroptosis signaling pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), leading to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. The core activation sequence is as follows:

-

Necrosome Formation: In the absence of active caspase-8, RIPK1 and RIPK3 form a signaling complex called the necrosome.[1]

-

RIPK3 Activation: Within the necrosome, RIPK3 is activated through autophosphorylation.

-

MLKL Phosphorylation: Activated RIPK3 then phosphorylates the pseudokinase domain of MLKL at specific serine/threonine residues (S358 in human MLKL).[7]

-

Conformational Change and Oligomerization: Phosphorylation induces a conformational change in MLKL, exposing its N-terminal 4HB domain. This leads to the formation of MLKL oligomers (trimers, tetramers, or octamers).[7][8]

-

Membrane Translocation and Permeabilization: The MLKL oligomers translocate to the plasma membrane and other intracellular membranes, where they directly bind to phospholipids, leading to membrane permeabilization and cell death.[2]

Non-Necroptotic Functions of MLKL

Emerging evidence suggests that MLKL has functions beyond its role as a necroptosis executioner. These non-canonical roles are often independent of RIPK3-mediated phosphorylation and include:

-

Regulation of Gene Expression: MLKL can translocate to the nucleus and interact with RNA-binding proteins like RBM6 to regulate the mRNA stability of adhesion molecules in endothelial cells.[9]

-

Vascular Inflammation: By controlling the expression of adhesion molecules such as ICAM1, VCAM1, and E-selectin, MLKL can promote vascular inflammation.[9]

-

Nerve Regeneration: MLKL is involved in the degradation of the myelin sheath after nerve injury, a process necessary for subsequent regeneration.[9]

This compound: Mechanism of Action and Properties

This compound is a small molecule inhibitor that targets MLKL.[3][4] Based on available data from chemical suppliers, its mechanism of action involves the inhibition of key steps in MLKL activation.

Inhibition of MLKL Phosphorylation and Oligomerization

This compound is reported to inhibit the phosphorylation and subsequent oligomerization of MLKL.[3][4] By preventing these crucial activation steps, the inhibitor effectively blocks the downstream events of membrane translocation and cell lysis, thereby inhibiting necroptosis.

Cellular Effects

The primary cellular effect of this compound is the inhibition of necroptotic cell death.[3][4] Additionally, it has been noted to:

Quantitative Data and Chemical Properties

As of late 2025, specific quantitative data such as IC50, EC50, or binding constants for this compound are not widely available in peer-reviewed literature. The following table summarizes its known chemical properties.

| Property | Value |

| Synonyms | Compound P28 |

| Molecular Formula | C20H18N4O5 |

| Molecular Weight | 394.38 g/mol |

Experimental Protocols for Studying MLKL Inhibitors

The following are representative protocols for evaluating the efficacy and mechanism of action of MLKL inhibitors like this compound.

Cell-Based Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, L929)

-

Cell culture medium and supplements

-

Necroptosis-inducing agents: TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound or other test compounds

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or a membrane-impermeant DNA dye (e.g., SYTOX Green)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate for a time sufficient to induce cell death (typically 6-24 hours).

-

Quantify cell death by measuring LDH release into the supernatant according to the manufacturer's instructions, or by measuring the fluorescence of a DNA dye that enters cells with compromised membranes.

-

Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.

Western Blot for MLKL Phosphorylation and Oligomerization

This method assesses the inhibitor's effect on the phosphorylation and oligomerization state of MLKL.

Materials:

-

Cell line and necroptosis-inducing agents as above

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels (gradient or low percentage for oligomers) and Western blotting equipment

-

Primary antibodies: anti-phospho-MLKL (S358), anti-total-MLKL

-

Secondary antibody (HRP-conjugated) and chemiluminescent substrate

Protocol:

-

Culture and treat cells with this compound and necroptosis-inducing agents as described above.

-

Lyse the cells and collect the protein extracts.

-

For oligomerization analysis, run the lysates on a non-reducing SDS-PAGE gel to preserve disulfide bonds that may form between MLKL monomers. For phosphorylation analysis, a standard reducing SDS-PAGE is used.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-MLKL and total MLKL.

-

Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine the effect of this compound on MLKL phosphorylation and the formation of higher-order oligomers.

Visualizations: Pathways and Workflows

The Necroptosis Signaling Pathway

The following diagram illustrates the canonical necroptosis pathway, highlighting the central role of MLKL and the points of intervention for inhibitors.

Caption: The necroptosis pathway initiated by TNF-α.

Experimental Workflow for Inhibitor Testing

The diagram below outlines a typical workflow for characterizing a novel MLKL inhibitor.

Caption: Workflow for characterizing an MLKL inhibitor.

Conclusion

This compound is an inhibitor targeting the pseudokinase MLKL, the terminal effector of the necroptosis pathway. Its mechanism of action involves the suppression of MLKL phosphorylation and oligomerization, thereby preventing the execution of necroptotic cell death. While specific, peer-reviewed quantitative data on this compound remains to be published, its described mechanism aligns with current strategies for targeting MLKL. The experimental protocols and workflows detailed in this guide provide a robust framework for the investigation and characterization of this and other novel MLKL inhibitors, which hold significant promise for the treatment of a range of inflammatory and degenerative diseases.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Necroptosis | TargetMol [targetmol.com]

- 5. ovid.com [ovid.com]

- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MLKL Channel in Necroptosis Is an Octamer Formed by Tetramers in a Dyadic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Mlkl-IN-6: A Potent Inhibitor of Necroptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key effector in this pathway is the mixed lineage kinase domain-like (MLKL) protein. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. The critical role of MLKL makes it an attractive therapeutic target for diseases driven by excessive necroptosis. This whitepaper provides a comprehensive overview of Mlkl-IN-6, a small molecule inhibitor of MLKL, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its characterization, based on currently available information.

Discovery of this compound

Details regarding the specific discovery process of this compound, also referred to as compound P28, including the lead identification and optimization campaign, are not extensively documented in publicly available literature. It is known to be a mixed lineage kinase inhibitor that was identified for its specific targeting of the MLKL protein.

Chemical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value | Reference |

| Molecular Formula | C20H18N4O5 | |

| Molecular Weight | 394.38 g/mol | |

| IUPAC Name | methyl (E)-3-(2-(4-(3-hydroxyphenyl)but-1-yn-1-yl)-1,3-dioxo-1,2,3,4-tetrahydro-9H-pyrrolo[3,4-b]quinolin-9-yl)acrylate | |

| Canonical SMILES | COC(=O)/C=C/N1C(=O)C2=C(C1=O)C3=CC=CC=C3N2CC#CC4=CC=CC(O)=C4 |

Mechanism of Action

This compound functions as a potent inhibitor of necroptosis by directly targeting MLKL. Its primary mechanism involves the inhibition of MLKL phosphorylation and subsequent oligomerization, which are crucial steps for its activation and function as an executioner of cell death. By preventing these events, this compound effectively halts the necroptotic signaling cascade downstream of RIPK3 activation. This targeted inhibition of the terminal effector of necroptosis offers a specific approach to modulating this cell death pathway, potentially minimizing off-target effects that might arise from inhibiting upstream kinases like RIPK1.

Signaling Pathway

The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for this compound.

Caption: Necroptosis pathway showing this compound inhibition of MLKL phosphorylation and oligomerization.

Experimental Protocols

General Workflow for Characterizing this compound

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

1. Chemical Synthesis and Characterization:

-

Synthesis: The synthesis of this compound would likely involve a multi-step organic synthesis route to construct the core scaffold and introduce the necessary functional groups.

-

Purification: The crude product would be purified using techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC).

-

Structural Verification: The chemical structure of the final compound would be confirmed using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. In Vitro Biochemical Assays:

-

Kinase Inhibition Assay: To determine the potency of this compound in inhibiting MLKL phosphorylation, an in vitro kinase assay would be performed. This typically involves incubating recombinant RIPK3 and MLKL proteins with ATP and varying concentrations of the inhibitor. The level of MLKL phosphorylation would be quantified, for example, using an antibody specific to phosphorylated MLKL in an ELISA or by measuring ATP consumption.

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to confirm the direct binding of this compound to MLKL and to determine the binding affinity and kinetics.

3. Cell-Based Assays:

-

Necroptosis Induction: A cellular model of necroptosis would be established, for instance, by treating a susceptible cell line (e.g., HT-29 or L929 cells) with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

-

Cell Viability Assays: The protective effect of this compound against necroptotic cell death would be quantified using cell viability assays such as MTS or CellTiter-Glo. A dose-response curve would be generated to determine the EC50 value.

-

Target Engagement and Pathway Analysis:

-

Western Blotting: To confirm the on-target effect of this compound in a cellular context, western blot analysis would be performed to measure the levels of phosphorylated MLKL in treated cells.

-

Oligomerization Assays: Native PAGE and western blotting could be used to assess the formation of MLKL oligomers in the presence and absence of the inhibitor.

-

Membrane Permeability Assays: The functional consequence of MLKL inhibition, i.e., the prevention of membrane rupture, would be measured by quantifying the release of lactate dehydrogenase (LDH) into the cell culture medium or by using fluorescent dyes like propidium iodide that only enter cells with compromised membranes.

-

Conclusion

This compound is a valuable research tool for studying the role of MLKL-mediated necroptosis in various disease models. Its ability to specifically inhibit the phosphorylation and oligomerization of MLKL provides a targeted approach to dissecting the intricacies of this cell death pathway. While detailed information regarding its discovery and the specifics of its experimental validation are not widely published, the available data on its chemical properties and mechanism of action highlight its potential as a lead compound for the development of novel therapeutics targeting necroptosis-driven pathologies. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in evaluating its translational potential.

The Pivotal Role of MLKL Phosphorylation in Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including host defense against pathogens, inflammation, and ischemic injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway that culminates in plasma membrane rupture and the release of cellular contents.[2] The execution of this lytic cell death is orchestrated by the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][4] In its inactive state, MLKL is a cytosolic monomer. However, upon receiving specific upstream signals, it undergoes phosphorylation, which serves as the critical switch, converting it into a potent executioner of cell death.[5][6] This guide provides an in-depth examination of the core mechanisms surrounding MLKL phosphorylation, its downstream consequences, and the experimental methodologies used to investigate this crucial cellular event.

The Upstream Necroptotic Signaling Pathway

The phosphorylation and activation of MLKL are the terminal events in a well-defined signaling cascade. This pathway is typically initiated by extrinsic stimuli, such as the binding of Tumor Necrosis Factor (TNF) to its receptor, TNFR1.[7] This engagement leads to the formation of a series of protein complexes.

In scenarios where apoptosis is inhibited (e.g., by viral proteins or chemical inhibitors of caspases), Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited to a secondary complex.[2][7] Within this complex, known as the necrosome, RIPK1 and RIPK3, which interact through their RIP Homology Interaction Motif (RHIM) domains, become activated.[4][7] The activated RIPK3 then directly phosphorylates MLKL, committing the cell to necroptosis.[4][8]

Mechanism of MLKL Activation by Phosphorylation

The transition of MLKL from a dormant to an active state is a direct consequence of phosphorylation within its C-terminal pseudokinase domain.[6] This domain, while lacking catalytic activity, functions as a crucial regulatory hub.[5]

-

Phosphorylation Event: RIPK3 phosphorylates specific residues within the activation loop of the MLKL pseudokinase domain.[7] This phosphorylation event is the primary trigger for MLKL activation.[9]

-

Conformational Change: The introduction of negatively charged phosphate groups induces a significant conformational change.[6][8] This change effectively releases the N-terminal four-helix bundle (4HB) domain, also known as the "killer" domain, from the inhibitory embrace of the pseudokinase domain.[4][6]

-

Exposure of the Killer Domain: With the 4HB domain now exposed, MLKL is licensed to execute the subsequent steps of necroptosis.[8]

References

- 1. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]

- 2. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct pseudokinase domain conformations underlie divergent activation mechanisms among vertebrate MLKL orthologues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylated MLKL causes plasma membrane rupture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Necroptosis Pathway and the Role of MLKL

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a crucial alternative cell death mechanism, particularly when apoptosis is inhibited. The execution of necroptosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector protein, Mixed Lineage Kinase Domain-Like (MLKL). This guide provides a comprehensive technical overview of the necroptosis pathway, with a central focus on the structure, activation, and function of MLKL. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary knowledge to investigate this critical cell death pathway.

The Necroptosis Signaling Cascade

Necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). The signaling cascade can be broadly divided into the initiation phase, involving the formation of different protein complexes, and the execution phase, culminating in the disruption of the plasma membrane by MLKL.

Initiation and Necrosome Formation

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. This complex consists of TRADD, TRAF2, cIAPs, and RIPK1.[1] In this complex, RIPK1 is ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[1] However, under conditions where cIAPs are depleted or inhibited (e.g., by SMAC mimetics) and caspases are inactive, RIPK1 can dissociate from Complex I to form a cytosolic platform for cell death signaling.

When caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form a higher-order amyloid-like structure called the necrosome or Complex IIb .[2][3] This complex serves as the activation platform for necroptosis.

The Central Role of MLKL

MLKL is a pseudokinase that acts as the terminal effector of necroptosis.[1][3] It is composed of an N-terminal four-helix bundle (4HB) domain, a two-helix "brace" region, and a C-terminal pseudokinase domain.[4] In its inactive state, the pseudokinase domain of MLKL inhibits the executioner 4HB domain.

Activation of MLKL: Within the necrosome, activated RIPK3 phosphorylates the activation loop of the MLKL pseudokinase domain.[3][5] In human MLKL, the key phosphorylation sites are Threonine 357 (T357) and Serine 358 (S358), while in mouse MLKL, it is primarily Serine 345 (S345).[6] This phosphorylation event induces a conformational change in MLKL, leading to its activation.

Oligomerization and Translocation: Phosphorylated MLKL monomers then oligomerize, forming trimers, tetramers, and ultimately larger octameric complexes.[7][8][9] These oligomers then translocate from the cytosol to the plasma membrane and other intracellular membranes.[2][10] This translocation is a critical checkpoint in the execution of necroptosis and is thought to be mediated by the interaction of the positively charged 4HB domain with negatively charged phospholipids, such as phosphatidylinositol phosphates (PIPs), in the inner leaflet of the plasma membrane.[10]

Execution of Necroptosis: At the plasma membrane, MLKL oligomers are believed to form pores or channels, leading to an influx of ions, particularly Ca2+, and subsequent osmotic lysis of the cell.[7] This disruption of plasma membrane integrity results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.

Visualizing the Necroptosis Pathway

TNF-α Induced Necroptosis Signaling Pathway

Caption: TNF-α induced necroptosis signaling pathway.

Key Steps in MLKL Activation and Execution

Caption: Key steps in MLKL activation and execution of necroptosis.

Quantitative Data in Necroptosis Research

Quantitative analysis is essential for understanding the dynamics of the necroptosis pathway. Below are tables summarizing key quantitative parameters.

Table 1: Key Proteins and Their Molecular Weights

| Protein | Human UniProt ID | Predicted Molecular Weight (kDa) | Oligomeric State (Active) |

| RIPK1 | Q13546 | 75.9 | Oligomer |

| RIPK3 | Q9Y572 | 56.8 | Oligomer |

| MLKL | Q8NB16 | 54.3 | Trimer, Tetramer, Octamer |

| Caspase-8 | Q14790 | 55.3 | Dimer |

Table 2: Typical Concentrations of Reagents for Inducing Necroptosis in Cell Culture

| Reagent | Cell Line Example | Concentration | Incubation Time | Reference |

| TNF-α | HT-29, L929 | 10-100 ng/mL | 4-24 hours | [11][12][13] |

| SMAC mimetic (e.g., Birinapant, SM-164) | HT-29 | 10-100 nM | 4-24 hours | [12][14] |

| Pan-caspase inhibitor (e.g., z-VAD-fmk) | HT-29, L929 | 20-50 µM | 4-24 hours | [11][12][13] |

| Necrostatin-1 (RIPK1 inhibitor) | HT-29, Macrophages | 10-30 µM | Pre-incubation (30 min - 1 hr) | [11][14] |

| GSK'872 (RIPK3 inhibitor) | HT-29 | 1-10 µM | Pre-incubation (1-2 hr) | [12] |

| Necrosulfonamide (NSA) (MLKL inhibitor) | HT-29 | 1-10 µM | Pre-incubation (1-2 hr) | [15] |

Table 3: Quantitative Readouts for Necroptosis Assays

| Assay | Parameter Measured | Typical Readout |

| LDH Release Assay | Lactate Dehydrogenase activity in supernatant | Absorbance at 490-520 nm |

| Propidium Iodide (PI) Staining | PI fluorescence in cells with compromised membranes | Percentage of PI-positive cells by flow cytometry or fluorescence microscopy |

| Western Blot (Phospho-MLKL) | Phosphorylated MLKL levels | Band intensity relative to total MLKL or loading control |

| Non-reducing PAGE | MLKL oligomers | High molecular weight bands (~160 kDa for trimer, >250 kDa for larger oligomers) |

| Subcellular Fractionation | MLKL in membrane vs. cytosolic fractions | Band intensity of MLKL in each fraction by Western blot |

Detailed Experimental Protocols

Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Human TNF-α (recombinant)

-

SMAC mimetic (e.g., Birinapant or SM-164)

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-1 (Nec-1) or GSK'872 (as negative controls)

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

Procedure:

-

Seed HT-29 cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

For negative controls: Pre-incubate cells with a necroptosis inhibitor (e.g., 30 µM Necrostatin-1 or 5 µM GSK'872) for 1-2 hours before adding the necroptosis-inducing stimuli.

-

Prepare the necroptosis induction cocktail (TSZ):

-

TNF-α: final concentration of 20 ng/mL.

-

SMAC mimetic: final concentration of 100 nM.

-

z-VAD-fmk: final concentration of 20 µM.

-

-

Add the TSZ cocktail to the cells.

-

Incubate the cells for the desired time period (e.g., 4, 8, or 16 hours) at 37°C and 5% CO2.

-

Proceed with downstream analysis (e.g., cell viability assay, Western blot).

Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol outlines the detection of phosphorylated MLKL, a key marker of necroptosis activation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (human Ser358 or mouse Ser345), anti-total-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize p-MLKL to total MLKL and the loading control.

Detection of MLKL Oligomerization by Non-Reducing PAGE

This protocol allows for the visualization of MLKL oligomers, a hallmark of its activation.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer without reducing agents (e.g., Triton X-100-based buffer)

-

Non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT)

-

SDS-PAGE gels and running buffer

-

Western blot reagents (as described in 4.2)

-

Primary antibody: anti-total-MLKL

Procedure:

-

Lyse cells in a lysis buffer without reducing agents.

-

Determine protein concentration.

-

Prepare samples with non-reducing Laemmli buffer. Do not boil the samples , as this can disrupt non-covalent oligomers.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Proceed with Western blotting as described in section 4.2, probing with an anti-total-MLKL antibody.

-

Analyze the blot for the appearance of high molecular weight bands corresponding to MLKL oligomers (trimers ~160 kDa, and higher-order structures).

Subcellular Fractionation to Detect MLKL Translocation

This protocol separates cytosolic and membrane fractions to assess the translocation of MLKL to the plasma membrane.

Materials:

-

Treated and untreated cells

-

Hypotonic lysis buffer

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Ultracentrifuge

-

Western blot reagents

Procedure:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to allow cells to swell.

-

Lyse the cells by passing them through a narrow-gauge needle or by using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the membrane pellet with buffer and resuspend it in lysis buffer.

-

Analyze equal protein amounts from the cytosolic and membrane fractions by Western blotting for MLKL. An increase in MLKL in the membrane fraction of treated cells indicates translocation.

Cell Viability Assessment by LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.

Materials:

-

Cell culture supernatant from treated and untreated cells

-

Lysis buffer (for maximum LDH release control)

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plate

-

Plate reader

Procedure:

-

Culture and treat cells in a 96-well plate as described in protocol 4.1.

-

Prepare control wells:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.

-

Background: Culture medium alone.

-

-

Carefully transfer the supernatant from all wells to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a plate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Experimental Workflows

Workflow for Investigating a Novel Compound's Effect on Necroptosis

Caption: Workflow for investigating a novel compound's effect on necroptosis.

Conclusion and Future Directions

The elucidation of the necroptosis pathway and the identification of MLKL as its terminal effector have opened new avenues for understanding and potentially treating a wide range of diseases. The ability to pharmacologically modulate this pathway holds significant therapeutic promise. Future research will likely focus on further dissecting the precise molecular mechanisms of MLKL-mediated membrane disruption, identifying novel regulators of the necroptosis pathway, and developing more specific and potent inhibitors of RIPK1, RIPK3, and MLKL for clinical applications. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers dedicated to advancing our knowledge of this fascinating and clinically relevant cell death pathway.

References

- 1. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | RIPK3 phosphorylates MLKL [reactome.org]

- 7. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MLKL Channel in Necroptosis Is an Octamer Formed by Tetramers in a Dyadic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Utilizing MLKL Inhibitors for the Study of Immune Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, immune responses to pathogens, and ischemia-reperfusion injury. Unlike apoptosis, which is immunologically silent, necroptosis is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. The terminal effector of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[1][2][3] The critical role of MLKL makes it an attractive target for therapeutic intervention and a valuable tool for studying the intricacies of immune cell death.

While specific information regarding a compound named "Mlkl-IN-6" is not available in the current scientific literature, this guide provides a comprehensive overview of the principles and methods for using MLKL inhibitors as a class to investigate necroptosis and its role in immunity. Targeting MLKL offers high specificity, as it is the most downstream effector in the pathway, potentially avoiding off-target effects associated with inhibiting upstream kinases like RIPK1, which are involved in other cellular pathways.[1][3]

Core Signaling Pathway: The Necrosome and MLKL Activation

Necroptosis is canonically initiated by signals from death receptors, such as the TNF receptor (TNFR), when caspase-8 activity is inhibited. This leads to the formation of a multi-protein complex called the necrosome.

-

Necrosome Formation: Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited and activated. They interact via their RIP Homology Interaction Motifs (RHIMs).[2]

-

MLKL Recruitment and Phosphorylation: Activated RIPK3 recruits MLKL to the necrosome.[2] RIPK3 then phosphorylates the pseudokinase domain of MLKL at specific serine/threonine residues (S358/T357 in humans).[4][5]

-

Conformational Change and Oligomerization: Phosphorylation induces a conformational change in MLKL, releasing its N-terminal four-helix bundle (4HB) "killer" domain from autoinhibition.[6][7] This allows MLKL monomers to form disulfide bond-dependent, amyloid-like oligomers.[4][8]

-

Membrane Translocation and Execution: These MLKL oligomers translocate to the plasma membrane, where they interact with phosphatidylinositol phosphates.[4] This interaction leads to membrane disruption, either through direct pore formation or by other mechanisms, resulting in an influx of ions like Ca2+, cell swelling, and eventual rupture.[7]

Quantitative Data on MLKL's Role in Immune Response

The functional consequences of MLKL activity or its inhibition have been quantified in various models, particularly in the context of cancer immunotherapy. Genetic deletion of MLKL serves as a proxy for complete inhibition.

Table 1: Effect of MLKL Deletion on Tumor Growth and Immune Cell Populations in a Murine Melanoma Model with Immune Checkpoint Inhibitor (ICI) Therapy

| Experimental Group | Mean Tumor Volume (Day 14, mm³) | Overall Survival (%) | Circulating Tumor-Specific CD8+ T Cells (Count) |

| Wild-Type (WT) Tumor + ICI | ~250 | ~60% | High |

| MLKL-deficient (MLKL-/-) Tumor + ICI | ~1000 | ~0% | Low |

| Data synthesized from studies on B16 melanoma cells treated with anti-CTLA-4 and anti-PD-1 antibodies. The absence of MLKL in tumor cells renders them resistant to ICI therapy, highlighting the importance of necroptotic cell death for generating an anti-tumor immune response.[9] |

Table 2: Quantification of Necroptotic Cell Death in HT-29 Cells

| Condition | Treatment | Cell Death (% SytoxGreen Positive) | Key Observation |

| Control | DMSO | < 5% | Baseline cell death is low. |

| Necroptosis Induction | TNFα + Smac-mimetic + zVAD (TSZ) | > 80% | TSZ robustly induces necroptosis. |

| MLKL Inhibition | TSZ + MLKL Inhibitor (e.g., NSA) | < 10% | MLKL inhibitors effectively block necroptotic cell death. |

| MLKL Knockout | TSZ in MLKL-/- cells | < 5% | Genetic deletion of MLKL prevents necroptosis. |

| Data are representative of typical outcomes from in vitro necroptosis assays.[7] |

Experimental Protocols

Detailed methodologies are crucial for accurately studying MLKL-mediated cell death.

Protocol 1: Western Blotting for MLKL Phosphorylation

This method is used to detect the activation of MLKL, a hallmark of necroptosis.

Methodology:

-

Cell Lysis: Treat cells with the desired stimuli (e.g., TNFα, Smac-mimetic, z-VAD-FMK) for the indicated time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. For detecting oligomers, a non-reducing SDS-PAGE (without β-mercaptoethanol or DTT in the loading buffer) can be used.[8]

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C. Also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][10]

Protocol 2: Quantification of Necroptosis by Fluorescent Dye Uptake

This assay measures the loss of plasma membrane integrity, a defining feature of necroptosis.

Methodology:

-

Cell Plating: Plate cells (e.g., HT-29, L929, or primary immune cells) in a 96-well plate.

-

Treatment: Pre-treat cells with MLKL inhibitors for 1-2 hours, followed by the addition of a necroptotic stimulus (e.g., TSZ).

-

Dye Addition: Add a membrane-impermeable DNA dye (e.g., SytoxGreen, Propidium Iodide) to the media at the time of stimulus addition. These dyes only enter and fluoresce upon binding to DNA in cells with compromised membranes.

-

Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) housed within a standard cell culture incubator.

-

Data Acquisition: Acquire phase-contrast and green fluorescent images at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.

-

Analysis: Quantify the number of green fluorescent (dead) cells over time using the imaging software. Normalize the results to the total cell number if required.[7]

Emerging Non-Necroptotic Functions of MLKL

Recent studies have revealed that MLKL possesses functions beyond executing necroptosis. Researchers using MLKL inhibitors or knockout models should be aware of these potential non-canonical roles, which could influence experimental outcomes.

-

Vascular Inflammation: In endothelial cells, MLKL can promote the expression of adhesion molecules like ICAM1 and VCAM1, independent of necroptosis, by interacting with RBM6 to enhance mRNA stability.[6]

-

Nerve Regeneration: Following nerve injury, MLKL contributes to the degradation of the myelin sheath, a process that facilitates nerve regeneration.[6][11]

-

Extracellular Vesicle Generation: MLKL has been implicated in the formation and release of extracellular vesicles, a function that appears to be independent of RIPK1 and RIPK3 activation.[1]

These findings suggest that MLKL is a multifaceted protein, and inhibiting its function may have broader consequences than simply blocking necroptotic cell death.

Conclusion

MLKL is the definitive executioner of necroptotic cell death, a pathway of immense interest in immunology, oncology, and inflammatory diseases. The use of small molecule inhibitors targeting MLKL provides a powerful and specific means to dissect the role of necroptosis in health and disease. By employing rigorous experimental protocols, such as quantitative Western blotting for p-MLKL and kinetic cell death assays, researchers can effectively probe the functional consequences of this critical immune cell death pathway. As our understanding of MLKL's non-necroptotic roles expands, these tools will become even more valuable in delineating the diverse functions of this unique pseudokinase.

References

- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

Introduction: The Role of MLKL-Mediated Necroptosis in Liver Fibrosis

An In-Depth Technical Guide to Investigating Liver Fibrosis with a Mixed Lineage Kinase Domain-Like Protein (MLKL) Inhibitor

Disclaimer: Initial searches for the specific compound "Mlkl-IN-6" did not yield any publicly available scientific literature. Therefore, this guide utilizes Necrosulfonamide (NSA) , a well-characterized and commercially available inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), as a representative tool for investigating the role of necroptosis in liver fibrosis. The principles, protocols, and data presented are based on existing research on MLKL inhibition and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this field.

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. A key initiating event in the fibrotic cascade is the death of hepatocytes, the primary cells of the liver. One of the critical forms of regulated cell death implicated in liver disease is necroptosis, a programmed form of necrosis.

The terminal effector of the necroptosis pathway is the Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation by upstream kinases, primarily Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane. This leads to membrane disruption, cell lysis, and the release of damage-associated molecular patterns (DAMPs). These DAMPs trigger a potent inflammatory response, activating resident liver macrophages (Kupffer cells) and promoting the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.

Studies have shown a positive correlation between MLKL levels and fibrotic markers in liver samples from both human patients and animal models of liver fibrosis. Genetic deletion of Mlkl in mice has been demonstrated to significantly reduce liver injury and fibrosis in models induced by carbon tetrachloride (CCl₄) and bile duct ligation (BDL). This highlights MLKL as a promising therapeutic target for liver fibrosis. This guide focuses on the use of Necrosulfonamide (NSA), a specific MLKL inhibitor, as a pharmacological tool to investigate and potentially modulate these pathological processes.

Mechanism of Action: Necrosulfonamide (NSA)

Necrosulfonamide is a potent and specific inhibitor of human MLKL. It acts by covalently binding to cysteine 86 (Cys86) within the kinase-like domain of MLKL. This binding prevents the interaction of MLKL with RIPK3, thereby blocking the phosphorylation and subsequent oligomerization of MLKL, which are essential steps for the execution of necroptosis. By inhibiting MLKL, NSA effectively prevents the disruption of the plasma membrane and the release of pro-inflammatory DAMPs.

Preclinical Data: Efficacy of MLKL Inhibition in Liver Fibrosis Models

The therapeutic potential of targeting MLKL in liver fibrosis is supported by data from various preclinical studies. While specific quantitative data for Necrosulfonamide in comprehensive fibrosis models is emerging, the effects of genetic MLKL deletion provide a strong rationale and a benchmark for what can be expected from pharmacological inhibition.

Table 1: Summary of Key Findings from MLKL Deletion Studies in Mouse Models of Liver Fibrosis

| Parameter | CCl₄ Model (8 weeks) | BDL Model (4 weeks) | Reference |

| Liver Histology (Sirius Red) | Significantly reduced collagen deposition in Mlkl⁻/⁻ mice compared to wild-type (WT). | Markedly decreased fibrotic area in Mlkl⁻/⁻ mice compared to WT. | |

| Hydroxyproline Content | Lower collagen content in the livers of Mlkl⁻/⁻ mice. | Reduced hydroxyproline levels in Mlkl⁻/⁻ mice. | |

| Serum ALT/AST Levels | Significantly lower serum levels of ALT and AST in Mlkl⁻/⁻ mice, indicating reduced liver injury. | Attenuated elevation of serum ALT and AST in Mlkl⁻/⁻ mice. | |

| Gene Expression (α-SMA, Col1a1) | Downregulation of α-SMA and Col1a1 mRNA levels in the livers of Mlkl⁻/⁻ mice. | Decreased expression of key fibrotic genes in Mlkl⁻/⁻ mice. | |

| Hepatic Stellate Cell Activation | Reduced number of activated HSCs (α-SMA positive cells) in Mlkl⁻/⁻ mice. | Attenuated HSC activation in Mlkl⁻/⁻ mice. |

Data presented is a qualitative summary based on published findings. Specific percentages and values can be found in the cited literature.

Key Experimental Protocols

This section provides detailed methodologies for inducing and assessing liver fibrosis in mice, along with protocols for in vitro experiments using Necrosulfonamide.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This is a widely used toxicant-induced model of liver fibrosis.

-

Animals: 8-10 week old male C57BL/6 mice.

-

Reagents: Carbon tetrachloride (CCl₄), Corn oil.

-

Procedure:

-

Prepare a 10% (v/v) solution of CCl₄ in corn oil.

-

Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.

-

Injections are typically given twice a week for 6-8 weeks to establish significant fibrosis.

-

A control group should receive i.p. injections of corn oil only.

-

-

Pharmacological Intervention (NSA):

-

Necrosulfonamide can be administered via i.p. injection. A typical dose is in the range of 1-10 mg/kg.

-

NSA treatment can be initiated either prophylactically (at the same time as the first CCl₄ injection) or therapeutically (after fibrosis has been established, e.g., after 4 weeks of CCl₄).

-

Administer NSA daily or on the same days as CCl₄ administration. A vehicle control group for NSA (e.g., DMSO/Saline) should be included.

-

-

Endpoint Analysis: At the end of the study period, euthanize mice and collect blood (for serum analysis of ALT/AST) and liver tissue for histology, hydroxyproline assay, and gene/protein expression analysis.

Histological Assessment of Fibrosis: Sirius Red Staining

Sirius Red staining is used to visualize collagen fibers in tissue sections.

-

Tissue Preparation:

-

Fix liver tissue in 10% neutral buffered formalin for 24 hours.

-

Process the tissue and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on slides.

-

-

Staining Protocol:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Stain in Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid) for 1 hour.

-

Wash slides quickly in two changes of acidified water (0.5% acetic acid).

-

Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

-

-

Quantification:

-

Capture images of stained sections using a light microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the red-stained collagen area as a percentage of the total tissue area.

-

Biochemical Assessment of Fibrosis: Hydroxyproline Assay

This assay quantifies the total collagen content in the liver by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Sample Preparation:

-

Weigh approximately 50-100 mg of frozen liver tissue.

-

Homogenize the tissue in distilled water.

-

-

Hydrolysis:

-

Add concentrated Hydrochloric Acid (HCl) to the homogenate to a final concentration of 6N.

-

Hydrolyze the samples at 110-120°C for 12-24 hours in a sealed, acid-resistant tube.

-

-

Assay Procedure:

-

Centrifuge the hydrolysate and collect the supernatant.

-

Neutralize the samples with NaOH.

-

Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop color.

-

Measure the absorbance at 550-560 nm.

-

-

Calculation: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per gram of liver tissue.

Visualizing Key Pathways and Workflows

Necroptosis Signaling Pathway in Hepatocytes

Caption: MLKL-mediated necroptosis pathway and the inhibitory action of Necrosulfonamide.

Experimental Workflow for Evaluating NSA in a CCl₄ Model

Caption: Workflow for a preclinical study of Necrosulfonamide in a mouse model of liver fibrosis.

Conclusion

The inhibition of MLKL-mediated necroptosis represents a highly promising therapeutic strategy for the treatment of liver fibrosis. By preventing hepatocyte death and the subsequent release of pro-inflammatory and pro-fibrotic signals, MLKL inhibitors like Necrosulfonamide can potentially halt the progression of the disease. This guide provides a foundational framework for researchers to investigate the role of MLKL in liver fibrosis using pharmacological tools. The detailed protocols and conceptual workflows are designed to facilitate the design and execution of robust preclinical studies, ultimately contributing to the development of novel anti-fibrotic therapies.

An In-depth Technical Guide to the Basic Research Applications of MLKL Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the role of Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors in basic research. It details the necroptosis signaling pathway, the mechanism of action for key inhibitors, their diverse research applications, and detailed experimental protocols.

Introduction: MLKL as the Executioner of Necroptosis

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of immunogenic intracellular contents.[1] This process is a critical host defense mechanism against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer.[2][3][4]

The central executioner of necroptosis is the pseudokinase MLKL.[2] In response to stimuli such as tumor necrosis factor (TNF), the kinases RIPK1 and RIPK3 form a necrosome complex.[1] RIPK3 then phosphorylates MLKL, triggering a conformational change, oligomerization, and translocation to the plasma membrane.[5][6] The activated MLKL oligomers disrupt membrane integrity, leading to lytic cell death.[7] Given its crucial role, MLKL has become a prime target for developing chemical probes and potential therapeutics. Small-molecule inhibitors of MLKL are invaluable tools for dissecting the necroptosis pathway and investigating its role in various disease models.

The Necroptosis Signaling Pathway

The most well-characterized necroptosis pathway is initiated by TNF-α binding to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 and RIPK3 are activated and interact via their RIP homotypic interaction motifs (RHIM) to form an amyloid-like signaling complex called the necrosome.[5][6] RIPK3, activated within the necrosome, then recruits and phosphorylates the C-terminal pseudokinase domain of MLKL.[5] This phosphorylation event unleashes the N-terminal four-helix bundle (4HB) domain, which is responsible for MLKL oligomerization and membrane translocation.[6][7] The MLKL oligomers then permeabilize the plasma membrane, executing necroptotic cell death.[8]

Caption: Canonical necroptosis pathway initiated by TNFα.

Key MLKL Inhibitors and Mechanisms

Several small-molecule inhibitors have been developed to target MLKL directly. These compounds are essential tools for studying necroptosis, as they act on the final, committed step of the pathway.

Necrosulfonamide (NSA)

Necrosulfonamide (NSA) is the most widely used and characterized MLKL inhibitor.[3] It acts as a specific and potent inhibitor of human MLKL.[9]

-

Mechanism of Action : NSA specifically and covalently modifies Cysteine 86 (Cys86) in the N-terminal domain of human MLKL.[3][9] This modification blocks the conformational changes required for MLKL oligomerization and subsequent translocation to the plasma membrane.[5][10] NSA has also been shown to cross-link human MLKL Cys86 to Cys32 of thioredoxin-1, which further suppresses the disulfide bond formation between MLKL monomers.[3]

-

Species Specificity : A critical consideration for research is that NSA is specific to human MLKL. The equivalent residue in mouse MLKL is a tryptophan, rendering NSA ineffective in murine models.[9] This limitation necessitates the use of genetic models (e.g., Mlkl knockout mice) or humanized cell lines for in vivo or murine studies.

Caption: NSA covalently binds to Cys86 of human MLKL, blocking oligomerization.

Other MLKL Inhibitors

Other compounds have been developed to overcome the limitations of NSA or to explore different binding modalities.

| Inhibitor | Mechanism of Action | Potency (Cell-based) | Species Specificity | Citation(s) |

| Necrosulfonamide (NSA) | Covalent modification of human MLKL Cys86. Blocks oligomerization. | EC50 ≈ 1 µM | Human | [3][9] |

| TC13172 | Covalent modification of human MLKL Cys86. | EC50 = 2.0 nM | Human | [11][12][13] |

| Compound 1 | Reported to bind to the ATP-pocket of the MLKL pseudokinase domain. | EC50 = 1.85 µM | Not specified, but activity may be non-specific. | [3][14] |

| P28 | Novel inhibitor designed to suppress MLKL oligomerization. | Lower toxicity than NSA at 10 µM. | Human | [10] |

| AMG-47a | Lck inhibitor that blocks necroptosis downstream of MLKL activation, likely via RIPK1. | Not a direct MLKL binder. IC50 vs RIPK1 = 83 nM; vs RIPK3 = 13 nM. | Human, Murine | [15] |

Note: The potency of inhibitors can vary significantly depending on the cell line and assay conditions.

Core Research Applications of MLKL Inhibitors

MLKL inhibitors are versatile tools used across multiple fields of biomedical research.

Dissecting Cell Death Signaling

MLKL inhibitors are crucial for confirming the involvement of necroptosis in a specific biological context. By blocking the terminal step, researchers can distinguish necroptosis from other cell death pathways like apoptosis and pyroptosis. For example, if a stimulus induces cell death that is rescued by an MLKL inhibitor (in human cells) but not by a caspase inhibitor, it strongly implicates necroptosis.[7] This allows for precise mapping of signaling events upstream and downstream of MLKL activation.

Investigating Inflammatory and Degenerative Diseases

Necroptosis is a potent trigger of inflammation due to the release of damage-associated molecular patterns (DAMPs). MLKL inhibitors are widely used to probe the role of necroptosis in disease models.

-

Neuroinflammation : In models of neuroinflammation, NSA was shown to reduce the production of proinflammatory cytokines in microglial cells.[16] Studies in models of ischemic stroke have demonstrated that NSA can reduce infarction volume and improve neurological outcomes, suggesting a role for MLKL-mediated necroptosis in brain injury.[17][18][19]

-

Ischemia-Reperfusion (I/R) Injury : Genetic and pharmacological inhibition of MLKL has been shown to be protective in models of hepatic and renal I/R injury, partly by reducing neutrophil infiltration and inflammation.[20]

-

Inflammatory Bowel Disease (IBD) : NSA has been used in studies to show that inhibiting MLKL can ameliorate symptoms in models of IBD.[21]

Cancer Biology Research

The role of MLKL and necroptosis in cancer is complex and context-dependent.[22]

-

Tumor Suppression : In some cancers, MLKL expression is silenced, suggesting that necroptosis acts as a barrier to tumorigenesis.[22] Inducing necroptosis is therefore being explored as a therapeutic strategy for apoptosis-resistant cancers.

-

Tumor Promotion : Conversely, the chronic inflammation caused by necroptotic cell death in the tumor microenvironment can sometimes fuel tumor growth and metastasis.[13]

-

Immunotherapy : Recent studies indicate that tumor-intrinsic MLKL expression is associated with a better response to immune checkpoint inhibitor (ICI) therapy.[23] Necroptotic tumor cells are thought to enhance the activation of dendritic cells (DCs) and subsequent anti-tumor immune responses.[23] MLKL inhibitors are used in these contexts to confirm that the observed immune effects are indeed mediated by necroptosis.

Exploring Non-Necroptotic Functions

Emerging evidence suggests MLKL has functions beyond executing cell death. These roles are often investigated by using inhibitors to separate the necroptotic and non-necroptotic activities.

-

Vesicular Trafficking : MLKL has been implicated in extracellular vesicle generation, a function independent of RIPK1/RIPK3 activation.[11]

-

Nerve Regeneration : In the peripheral nervous system, injury-induced phosphorylation of MLKL (at a different site than RIPK3-mediated phosphorylation) promotes the breakdown and clearance of myelin, which is necessary for axon regeneration.[3][24]

-

Endothelial Cell Adhesion : In endothelial cells, MLKL can promote vascular inflammation by regulating the expression of adhesion molecules in a non-necroptotic manner.[24]

Detailed Experimental Protocols

The following are generalized protocols for studying MLKL inhibition in a cell culture setting. Specific details (e.g., cell density, reagent concentrations, incubation times) should be optimized for the specific cell line and experimental question.

General Experimental Workflow

Caption: A typical workflow for assessing the effect of an MLKL inhibitor.

Protocol: Induction of Necroptosis and MLKL Inhibition

This protocol describes how to induce necroptosis in a susceptible human cell line (e.g., HT-29, U937) and test the efficacy of an MLKL inhibitor.

Materials:

-

Human cell line (e.g., HT-29 colorectal adenocarcinoma)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

MLKL inhibitor (e.g., Necrosulfonamide, dissolved in DMSO)

-

Vehicle control (DMSO)

-

Necroptosis stimuli:

-

Human TNFα (stock at 10 µg/mL)

-

SMAC mimetic (e.g., Birinapant or LCL161, stock at 10 mM in DMSO)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK, stock at 20 mM in DMSO)

-

-

Multi-well plates (e.g., 96-well for viability, 6-well for Western blot)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

-

Inhibitor Pre-treatment: Prepare working solutions of the MLKL inhibitor and vehicle in complete medium. Aspirate the old medium from the cells and add the medium containing the inhibitor (e.g., 1-10 µM NSA) or an equivalent concentration of DMSO.

-

Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.

-

Necroptosis Induction: Prepare a cocktail of necroptosis stimuli in complete medium. For HT-29 cells, a typical final concentration is 20 ng/mL TNFα, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK.[23]

-

Treatment: Add the stimulus cocktail directly to the wells containing the inhibitor or vehicle.

-

Final Incubation: Incubate the plates for the desired time period (e.g., 8-24 hours) at 37°C, 5% CO₂.

-

Endpoint Analysis: Proceed with cell viability assays or protein extraction for Western blotting.

Protocol: Assessment of Cell Viability (LDH Release Assay)

This assay quantifies plasma membrane rupture by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.

Materials:

-

Conditioned media from the experimental plate

-

LDH cytotoxicity assay kit (commercially available)

-

96-well plate reader

Procedure:

-

Prepare Lysate Controls: For determining maximum LDH release, lyse a set of untreated control cells by adding the lysis buffer provided in the kit 45 minutes before the end of the experiment.

-

Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

-

Run Assay: Add 50 µL of the LDH reaction mixture from the kit to each well.

-

Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

-